molecular formula C18H18F3N3O B2364593 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034556-21-1

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2364593
CAS No.: 2034556-21-1
M. Wt: 349.357
InChI Key: PSMDIXINDQKLSB-UHFFFAOYSA-N
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Description

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound characterized by its unique structure, which consists of a fused pyrazolo-pyrazine ring system with substituents that include a cyclopropyl group and a trifluoromethylphenyl group. Such compounds often draw interest due to their potential biological and chemical applications, particularly in pharmaceutical research where their properties might offer therapeutic benefits.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules, aiding in the synthesis of novel organic compounds.

Biology

In biological research, its structural features might make it a candidate for exploring enzyme interactions, or as a ligand in binding studies.

Medicine

Potential therapeutic applications could include its use as an investigational compound for drug development, targeting specific pathways involved in disease processes.

Industry

Industrial applications might involve its use in the synthesis of materials with unique properties, such as pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could have biological activity, given the presence of structural features common in many biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, beginning with the formation of the pyrazolo[1,5-a]pyrazine core This can be achieved through cyclization reactions involving suitable precursors under conditions such as acid or base catalysis, often in the presence of solvents like dichloromethane or ethanol

Industrial Production Methods

Industrial production might scale up these reactions, employing continuous flow systems to enhance efficiency and yield. Conditions would be optimized for temperature, pressure, and reaction time to ensure maximum productivity while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can participate in various types of chemical reactions:

  • Oxidation: Potential to oxidize at the cyclopropyl ring, potentially forming epoxides.

  • Reduction: Reduction might target the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.

  • Substitution: Electrophilic substitution could occur at positions ortho to the nitrogen atoms within the ring system.

Common Reagents and Conditions

Common reagents might include:

  • Oxidizing agents: Like hydrogen peroxide or meta-chloroperoxybenzoic acid.

  • Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

  • Substitution conditions: Friedel-Crafts conditions with aluminum chloride as a catalyst.

Major Products

The major products from these reactions would depend on the specific conditions but could include various hydroxylated, reduced, or substituted derivatives of the original compound.

Comparison with Similar Compounds

When compared with similar compounds:

  • 1-(6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-2-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

  • 1-(cyclopropyl-1H-pyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone stands out due to the specific placement of the cyclopropyl group and the resulting steric and electronic effects, potentially offering unique reactivity and binding characteristics.

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Properties

IUPAC Name

1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)14-5-1-12(2-6-14)9-17(25)23-7-8-24-15(11-23)10-16(22-24)13-3-4-13/h1-2,5-6,10,13H,3-4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMDIXINDQKLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)CC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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